molecular formula C8H16O2 B6227011 1-(tert-butoxy)butan-2-one CAS No. 86690-85-9

1-(tert-butoxy)butan-2-one

Cat. No. B6227011
CAS RN: 86690-85-9
M. Wt: 144.2
InChI Key:
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Description

1-(tert-Butoxy)butan-2-one, also known as tert-butyl methyl ether (TBME), is an ether compound that is used in a variety of applications, including as a solvent, a reagent, and a fuel additive. TBME is a colorless, flammable liquid with a boiling point of 43.5°C and a flash point of -4°C. In addition to its many uses, TBME is also used for scientific research, as it is an ideal compound for studying the mechanisms of reaction and its effects on biochemical and physiological processes.

Scientific Research Applications

TBME is a versatile compound that can be used for a variety of scientific research applications. It is often used as a solvent for organic synthesis and as a reagent for a variety of reactions, including esterification and hydrolysis. TBME is also used as a fuel additive in some applications, and is commonly used as a source of oxygen in combustion studies.

Mechanism of Action

TBME is a polar molecule that is capable of forming hydrogen bonds with other molecules. This allows it to interact with and affect the structure of other molecules, such as proteins and enzymes. TBME can also act as a catalyst in some reactions, and can be used to increase the rate of reaction by providing an alternative pathway for the reaction to take place.
Biochemical and Physiological Effects
TBME has been studied extensively in terms of its effects on biochemical and physiological processes. It has been found to have a number of effects on the body, including the inhibition of certain enzymes, the inhibition of certain metabolic pathways, and the inhibition of certain hormones. TBME has also been found to be toxic to some cells, and can cause damage to the liver and kidneys if ingested in large doses.

Advantages and Limitations for Lab Experiments

TBME is a versatile compound that can be used for a variety of scientific research applications. It is easy to synthesize, is relatively inexpensive, and is relatively non-toxic. However, it can be flammable and explosive in certain concentrations, and can have toxic effects if ingested in large doses.

Future Directions

There are many potential future directions for TBME research. One possible direction is the study of the effects of TBME on other biochemical and physiological processes, such as the effects on cell growth and development. Another possible direction is the study of the effects of TBME on the environment, such as its potential to act as an air pollutant. Additionally, TBME could be studied in terms of its potential as a fuel additive or as a source of oxygen in combustion studies. Finally, TBME could be studied in terms of its potential applications in the pharmaceutical and medical industries, such as its potential to act as a drug delivery system or as a reagent in drug synthesis.

Synthesis Methods

The synthesis of TBME is typically achieved through the reaction of 1-(tert-butoxy)butan-2-one alcohol and methyl iodide. This reaction is conducted at a temperature of 40-50°C and in the presence of a base, such as potassium hydroxide, to promote the nucleophilic substitution reaction. Other methods of synthesis can also be used, such as the reaction of 1-(tert-butoxy)butan-2-one chloride and methanol, which is conducted at a temperature of 25-30°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(tert-butoxy)butan-2-one can be achieved through the reaction of 2-butanone with tert-butyl alcohol in the presence of an acid catalyst.", "Starting Materials": [ "2-butanone", "tert-butyl alcohol", "acid catalyst" ], "Reaction": [ "Add 2-butanone and tert-butyl alcohol to a reaction flask", "Add a catalytic amount of acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain 1-(tert-butoxy)butan-2-one as a colorless liquid" ] }

CAS RN

86690-85-9

Product Name

1-(tert-butoxy)butan-2-one

Molecular Formula

C8H16O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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